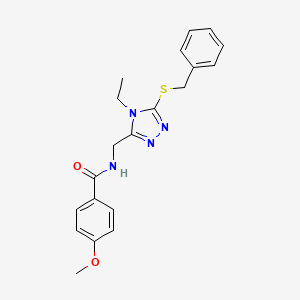

N-((5-(benzylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Description

Properties

IUPAC Name |

N-[(5-benzylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2S/c1-3-24-18(13-21-19(25)16-9-11-17(26-2)12-10-16)22-23-20(24)27-14-15-7-5-4-6-8-15/h4-12H,3,13-14H2,1-2H3,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNWNFOICBYEVJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(benzylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized by reacting an appropriate hydrazine derivative with an ethyl ester under acidic conditions.

Introduction of the Benzylthio Group: The benzylthio group can be introduced by reacting the triazole intermediate with benzyl chloride in the presence of a base such as sodium hydride.

Attachment of the Methoxybenzamide Moiety: The final step involves the reaction of the benzylthio-triazole intermediate with 4-methoxybenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((5-(benzylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Palladium on carbon (Pd/C), hydrogen gas

Substitution: Sodium hydride, alkyl halides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound has shown potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of various microorganisms.

Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.

Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-((5-(benzylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and proteins involved in cell growth and proliferation, such as kinases and proteases.

Pathways Involved: It can modulate signaling pathways like the MAPK/ERK pathway, leading to the inhibition of cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Triazole Core

Ethyl vs. Methyl Substitution

- N-((5-(Benzylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide (hypothetical analog): Replacing the ethyl group with a methyl group (as seen in ) reduces steric bulk and lipophilicity.

- 4-((5-((Cyclohexylmethyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)methyl)morpholine (): The ethyl group is retained, but the benzylthio is replaced with cyclohexylmethylthio, increasing steric bulk and hydrophobicity. The morpholine substituent introduces polarity, likely improving aqueous solubility compared to the aromatic 4-methoxybenzamide .

Thioether Group Modifications

- 4-Benzylthio-2-chloro-N-(4-methylphenyl)-5-sulfamoylbenzamide derivatives (): These compounds feature sulfamoyl linkages and aryl substitutions (e.g., 3-fluorophenyl, 4-trifluoromethylphenyl) on the triazine ring. The benzylthio group is retained, but the presence of electron-withdrawing groups like -CF₃ may enhance electronic properties for applications such as enzyme inhibition .

- 3-[5-(Benzylthio)-4-methyl-4H-1,2,4-triazol-3-yl]-5-oct-1-ynylpyridine (): Substitution with an oct-1-ynyl group introduces alkyne functionality, enabling click chemistry applications. The benzylthio group is retained, but the pyridine ring alters electronic properties compared to benzamide .

Functional Group Comparisons

Benzamide vs. Morpholine Substituents

- The benzamide moiety participates in hydrogen bonding, which is critical for target binding in bioactive compounds .

- Morpholine derivatives (): Morpholine substituents, as in compound 8, increase polarity and solubility. This is advantageous for pharmacokinetics but may reduce membrane permeability compared to aromatic benzamides .

Thiazole-Triazole Hybrids

- The sulfanyl linkage is retained, but the aminothiazole moiety differentiates electronic and steric profiles from the benzylthio group .

Physical and Spectral Properties

Biological Activity

N-((5-(benzylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a complex organic compound belonging to the triazole derivatives class. This compound has garnered interest due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Benzylthio group

- Ethyl group

- Methoxybenzamide moiety

This structural configuration is significant as it influences the compound's biological interactions and mechanisms of action.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

Molecular Targets:

- Kinases and Proteases: The compound has been shown to inhibit various kinases involved in cell growth and proliferation.

Pathways Involved:

- MAPK/ERK Pathway: Modulation of this pathway can lead to inhibited cell proliferation and induced apoptosis, making it a promising candidate for anticancer therapies.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Prototype Compound 5d | HeLa | 0.37 | Induces apoptosis |

| Prototype Compound 5g | HeLa | 0.73 | Cell cycle arrest |

| Prototype Compound 5k | HeLa | 0.95 | Apoptotic pathway activation |

These results indicate that the compound effectively induces apoptotic cell death and can block the cell cycle at the sub-G1 phase in HeLa cancer cells .

Comparative Analysis with Similar Compounds

This compound can be compared with other triazole derivatives:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 2-Benzylthio-5-methyl-triazolo[1,5-a]pyrimidine | Similar benzylthio and triazole moieties | Anticancer activity |

| 1,3,4-Thiadiazole Derivatives | Similar heterocyclic structure | Comparable biological activities |

The unique combination of functional groups in this compound provides distinct chemical properties that enhance its biological efficacy compared to these similar compounds .

Case Studies and Research Findings

Multiple case studies have highlighted the potential of triazole derivatives as anticancer agents. For example, a series of analogs were synthesized and evaluated for their cytotoxic effects against various human cancer cells. The findings showed that certain derivatives significantly outperformed established drugs like sorafenib in inhibiting cancer cell proliferation .

Recent Research Highlights:

- Cytotoxicity Studies: The evaluation of synthesized compounds against MCF-7, HepG2, A549, and HeLa cell lines revealed promising results.

- Apoptosis Induction: Flow cytometry analyses confirmed that prototype compounds significantly induced apoptotic cell death.

- In Silico Docking Studies: These studies indicated strong binding affinities to key targets such as VEGFR-2, supporting the potential for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-((5-(benzylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide, and how are reaction conditions optimized?

- Synthesis Overview :

- Core Triazole Formation : The triazole ring is typically synthesized via cyclization reactions using thiourea derivatives or via Huisgen 1,3-dipolar cycloaddition .

- Benzylthio Group Introduction : Thiol-alkylation or nucleophilic substitution is used to attach the benzylthio moiety at the 5-position of the triazole .

- Methoxybenzamide Conjugation : The benzamide group is introduced via amide coupling, often using carbodiimide-based reagents (e.g., EDC/HOBt) under anhydrous conditions .

- Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility and reaction rates .

- Temperature Control : Reactions are often conducted at 60–80°C to balance yield and side-product formation .

- Catalysts : Bases like triethylamine or DMAP accelerate amide bond formation .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Spectroscopy :

- NMR : H and C NMR confirm regiochemistry of the triazole ring and substitution patterns (e.g., methoxy at C4 of benzamide) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- Crystallography :

- X-ray Diffraction : Resolves bond lengths/angles and hydrogen-bonding networks (e.g., N–H···O interactions in the amide group) .

- ORTEP Diagrams : Graphical representations (e.g., using SHELX) clarify molecular geometry and packing .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., antimicrobial vs. anticancer potency) be resolved?

- Methodological Approaches :

- Dose-Response Curves : Establish IC values across multiple cell lines (e.g., HepG2 for cancer, S. aureus for antimicrobial assays) .

- Mechanistic Studies : Use fluorescence-based assays (e.g., ROS detection) or enzyme inhibition tests (e.g., tyrosinase assays) to identify primary targets .

- SAR Analysis : Compare derivatives with modified substituents (e.g., replacing benzylthio with sulfone) to isolate functional group contributions .

Q. What computational strategies are effective for predicting this compound’s binding modes?

- Molecular Docking :

- Software : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., tubulin for anticancer activity) .

- Validation : Cross-check docking poses with crystallographic data (e.g., hydrogen bond distances ≤ 2.5 Å) .

- MD Simulations :

- Force Fields : AMBER or CHARMM simulate ligand-protein stability over 100-ns trajectories .

- Binding Free Energy : MM-PBSA calculations quantify thermodynamic contributions of key residues .

Q. How do reaction conditions influence the oxidation of the benzylthio group?

- Experimental Design :

- Oxidizing Agents : Compare mCPBA (selective for sulfoxides) vs. HO/acetic acid (produces sulfones) .

- Kinetic Monitoring : Use HPLC to track conversion rates (e.g., C18 column, UV detection at 254 nm) .

- Data Table :

| Oxidizing Agent | Solvent | Temperature (°C) | Product (Yield) |

|---|---|---|---|

| mCPBA | DCM | 25 | Sulfoxide (85%) |

| HO/AcOH | EtOH | 70 | Sulfone (72%) |

Methodological Challenges and Solutions

Q. How can low yields in the final amide coupling step be improved?

- Issue : Competing hydrolysis or poor nucleophilicity of the amine.

- Solutions :

- Activation Reagents : Use HATU instead of EDC for sterically hindered amines .

- Moisture Control : Conduct reactions under argon with molecular sieves .

- Alternative Routes : Employ microwave-assisted synthesis to reduce reaction time .

Q. What strategies validate the compound’s stability under physiological conditions?

- In Vitro Assays :

- pH Stability : Incubate in buffers (pH 2–8) and monitor degradation via LC-MS .

- Plasma Stability : Use human plasma at 37°C; quantify parent compound remaining after 24h .

- Data Interpretation :

- Degradation Products : Identify hydrolyzed fragments (e.g., free benzamide) via tandem MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.